molecular formula C4H6F3I B1333361 1,1,1-Trifluoro-4-iodobutane CAS No. 461-17-6

1,1,1-Trifluoro-4-iodobutane

Cat. No. B1333361
CAS RN: 461-17-6
M. Wt: 237.99 g/mol
InChI Key: LNDGACQEAYKNOI-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-iodobutane is a halogenated hydrocarbon . It is a colorless to pale yellow or pale pink liquid .


Molecular Structure Analysis

The molecular formula of 1,1,1-Trifluoro-4-iodobutane is C4H6F3I . The InChI key is LNDGACQEAYKNOI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1,1,1-Trifluoro-4-iodobutane has a molecular weight of 237.99 . It is a colorless to yellow liquid . The storage temperature is +4°C .

Scientific Research Applications

  • Free Radical Addition in Unsaturated Systems

    • Research has explored the photochemical reactions of compounds like trifluoroiodomethane with unsaturated systems like 1,1,1-trifluorobut-2-ene. These studies found high yields of adducts such as 1,1,1-trifluoro-2-iodo-3-trifluoromethylbutane and 1,1,1-trifluoro-3-iodo-2-trifluoromethylbutane, highlighting the reactivity and potential applications of these fluorinated compounds in chemical synthesis (Gregory, Haszeldine, & Tipping, 1971).
  • NMR Studies and Rotational Isomerism

    • NMR (Nuclear Magnetic Resonance) studies have been conducted on various fluorinated compounds, including 1,1,1-trifluoro-4-iodobutane. These studies provide valuable structural information and insights into the rotational isomerism of these molecules, essential for understanding their chemical behavior and potential applications (Shapiro, Lin, & Johnston, 1973).
  • Atmospheric Removal Processes

    • The atmospheric lifetimes of hydroiodofluorocarbons (HIFCs), including 1,1,1-trifluoro-4-iodobutane, have been estimated. These studies are crucial for understanding the environmental impact and atmospheric chemistry of these compounds, especially considering their potential as replacements for more harmful substances (Nakano, Shibata, & Watanabe, 2017).
  • Chemical Reactivity and Substitution Reactions

    • Research into the chlorination of similar fluorinated compounds, like 1,1,1-trifluoro-2-methylbutane, provides insights into the reactivity and potential for substitution reactions in 1,1,1-trifluoro-4-iodobutane. These studies contribute to a better understanding of the chemical properties and synthesis applications of these molecules (Atto & Tedder, 1982).
  • Synthesis of Trifluoromethylated Furan Derivatives

    • The reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-aryl-butane-2,4-diones, leading to the synthesis of new trifluoromethylated furan derivatives, indicates potential applications in organic synthesis and material science. These derivatives could have various applications, including in pharmaceuticals and advanced materials (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).
  • Photoelectron Spectra Analysis

    • The study of high-resolution photoelectron spectra of various iodoalkanes, including 1,1,1-trifluoro-4-iodobutane, provides important data for electronic structure analysis. Such research is essential for understanding the molecular orbital calculations and electronic properties of these compounds (Boschi & Salahub, 1974).

Safety And Hazards

1,1,1-Trifluoro-4-iodobutane is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1,1,1-trifluoro-4-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3I/c5-4(6,7)2-1-3-8/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDGACQEAYKNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379443
Record name 1,1,1-Trifluoro-4-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-4-iodobutane

CAS RN

461-17-6
Record name 1,1,1-Trifluoro-4-iodobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-4-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
J Wang, D Lin, S Zhou, X Ding… - The Journal of …, 2011 - ACS Publications
An operationally convenient, scalable asymmetric synthesis of linear, ω-trifluoromethyl-containing amino acids, which were not previously produced in their enantiomerically pure form, …
Number of citations: 52 pubs.acs.org
Y Nakano, Y Shibata, K Watanabe - Reaction Kinetics, Mechanisms and …, 2017 - Springer
Hydroiodofluorocarbons (HIFCs) have recently attracted attention as new candidates for replacements for chlorofluorocarbons and bromofluorocarbons. Thus, it is very important for the …
Number of citations: 2 link.springer.com
X Li, Z Zeng, S Garg, B Twamley, JM Shreeve - 2008 - Wiley Online Library
A family of new fluorine‐containing ionic liquids (3–14) was synthesized in high yield by the reaction of N‐alkylpyrrolidine, N‐methylpiperidine and fluorinated 1,3‐diketones: 1,1,1,5,5,5‐…
TA Balema, AM Larson, Y Wang, DA Patel… - Journal of Vacuum …, 2021 - pubs.aip.org
We report the comparison of a series of 2D molecular crystals formed from the intermediates of the dehalogenation reaction of iodoethane versus various fluorinated iodoalkanes on Cu (…
Number of citations: 4 pubs.aip.org
Z Yin, H Moriwaki, H Abe, T Miwa, J Han… - …, 2019 - Wiley Online Library
Here we report the first large‐scale synthesis of Fmoc‐(S)‐2‐amino‐6,6,6‐trifluorohexanoic acid via asymmetric alkylation of chiral Ni(II)‐complex of glycine Schiff base with CF 3 (CH 2 …
L Bao, M Kohring, HB Weber, F Hauke… - Journal of the American …, 2020 - ACS Publications
Rational design and fabrication of graphene nanoarchitectures with multifunctionality and multidimensionality remains quite a challenge. Here, we present a synthetic sequence, based …
Number of citations: 19 pubs.acs.org
PM Zagorski, P Tokarz, B Gostyński… - New Journal of …, 2020 - pubs.rsc.org
A representative set of the simplest dialkyl polyfluoroalkylphosphonates was in silico profiled against their absorption, distribution, metabolism, and excretion with the use of the …
Number of citations: 2 pubs.rsc.org
SS Pandey, T Inoue, N Fujikawa, Y Yamaguchi… - … of Photochemistry and …, 2010 - Elsevier
We have synthesized a series of novel blue colored symmetrical squaraine sensitizers with variable alkyl chain length for their application towards the fabrication of dye-sensitized solar …
Number of citations: 65 www.sciencedirect.com
JL Aceña, AE Sorochinsky, H Moriwaki, T Sato… - Journal of Fluorine …, 2013 - Elsevier
Abstract Development of synthetic methodology for preparation of enantiomerically pure fluorine containing amino acids (FAAs) is one of the most actively pursued areas of …
Number of citations: 117 www.sciencedirect.com
M Saikiran, SS Pandey, S Hayase… - Journal of Physics …, 2017 - iopscience.iop.org
A series of far-red sensitive symmetrical squaraine dyes bearing direct–COOH functionalized indole ring were synthesized, characterized and subjected to photophysical investigations. …
Number of citations: 4 iopscience.iop.org

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